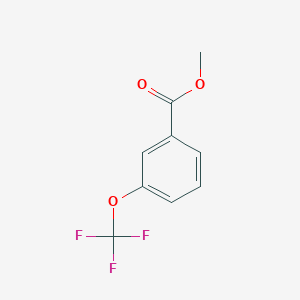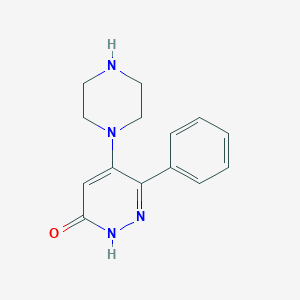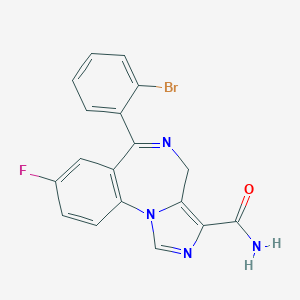
Imidazenil
Overview
Description
Imidazenil is an experimental anxiolytic drug derived from the benzodiazepine family. It is most closely related to other imidazobenzodiazepines such as midazolam, flumazenil, and bretazenil. This compound is a highly potent benzodiazepine receptor partial agonist with an unusual profile of effects, producing some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects, yet without any notable sedative or amnestic effects .
Mechanism of Action
Target of Action
Imidazenil is a highly potent benzodiazepine receptor partial agonist . It primarily targets the GABA (Gamma-Aminobutyric Acid) type A receptors , which are inhibitory neurotransmitter receptors in the central nervous system .
Mode of Action
This compound acts as a partial allosteric modulator of the GABA type A receptor . It positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By acting as a partial agonist at the GABA type A receptors, this compound enhances the inhibitory effects of GABA in the central nervous system .
Pharmacokinetics
It has been shown that the differences in anticonvulsant tolerance liability between diazepam and this compound cannot be attributed to differences in drug pharmacokinetics, because brain concentrations of these drugs and their metabolites are similar in both naïve and long-term treated animals .
Result of Action
This compound produces some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects , yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stress can increase the binding of [35S]TBPS, a radioligand that binds to the GABA type A receptor complex, and this increase can be completely abolished by this compound . .
Biochemical Analysis
Biochemical Properties
Imidazenil has been characterized as a novel representative of the partial allosteric modulator class . When tested on a broad spectrum of GABAA receptors, this compound positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Cellular Effects
This compound exhibits some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects, yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Molecular Mechanism
This compound binds with high affinity to benzodiazepine receptors . It inhibits [3H] flumazenil binding to mouse cerebral cortical membranes in vitro with an IC50 of 0.9 nM .
Temporal Effects in Laboratory Settings
In animal studies, this compound has been shown to be an effective anxiolytic and strong anticonvulsant . It does not produce ataxia or sedation in rats nor does it potentiate the effects of ethanol or thiopental in doses 30- to 50-fold higher than those required for the anticonflict effect and for 100% occupancy of brain flumazenil binding sites .
Preparation Methods
The synthesis of imidazenil involves several steps, starting with the preparation of the imidazole ring, a five-membered heterocyclic moiety with two nitrogen atoms. The synthetic route typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through various methods such as the Debus, Radiszewski, Wallach, Marckwald, and Van Leusen reactions.
Substitution Reactions: The imidazole ring is then substituted with the necessary functional groups to form the imidazobenzodiazepine structure.
Final Assembly: The final step involves the formation of the carboxamide group, resulting in the complete this compound molecule.
Chemical Reactions Analysis
Imidazenil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although these are less common.
Substitution: This compound can undergo substitution reactions, particularly involving the bromophenyl and fluoro groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Imidazenil is most closely related to other imidazobenzodiazepines such as:
Midazolam: A commonly used benzodiazepine with sedative and anxiolytic effects.
Flumazenil: A benzodiazepine receptor antagonist used to treat benzodiazepine overdose.
Bretazenil: Another partial agonist with similar properties to this compound.
Compared to these compounds, this compound is unique in that it produces anxiolytic and anticonvulsant effects without notable sedative or amnestic effects. This makes it a potentially more flexible and safer option for treating conditions such as anxiety and seizures .
Properties
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Imidazenil?
A1: this compound primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]
Q2: How does this compound's interaction with GABAA receptors differ from that of full agonists like diazepam?
A2: this compound exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, this compound does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to this compound's reduced side effect profile. [, , , ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By enhancing GABAergic transmission, this compound exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:
- Reduce anxiety-related behaviors in animal models: [, , , ]
- Protect against seizures induced by various agents: [, , , , , , , ]
- Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of this compound and its iodinated analogs. []
Q6: How do structural modifications of this compound affect its activity and potency?
A7: Research suggests that even minor modifications to the this compound structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodothis compound, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []
Q7: What is known about the pharmacokinetic properties of this compound?
A8: this compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of this compound does not appear to alter its plasma levels. []
Q8: How does chronic this compound administration compare to chronic diazepam administration in terms of tolerance and dependence?
A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, this compound shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to this compound's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]
Q9: What in vitro and in vivo models have been used to study this compound's efficacy?
A9: Numerous in vitro and in vivo models have been employed to characterize this compound's pharmacological effects. Some examples include:
- In vitro:
- Radioligand binding assays using [3H]flumazenil and [3H]this compound to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
- Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of this compound on GABA-induced currents. [, ]
- In vivo:
- Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
- Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
- Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
- Behavioral tasks in nonhuman primates to assess cognitive function and the impact of this compound on drug-induced cognitive deficits. [, ]
Q10: Has this compound shown efficacy in treating organophosphate poisoning?
A11: Studies indicate that this compound holds promise as a treatment for organophosphate poisoning. In rodent models, this compound effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining this compound with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []
Q11: Is there evidence of resistance development to this compound?
A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, this compound has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to this compound, likely due to its partial agonist profile. [, , , , ]
Q12: What is the safety profile of this compound compared to full benzodiazepine agonists?
A13: this compound displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]
Q13: Are there strategies to improve this compound delivery to specific targets?
A14: While specific drug delivery strategies for this compound are not discussed in the provided research, the development of iodinated analogs like Iodothis compound allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate this compound's distribution and target engagement in the brain.
Q14: What tools and resources have been crucial in this compound research?
A14: Several key tools and resources have driven research on this compound and its analogs:
- Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]this compound enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
- Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of this compound's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
- Animal models: Rodent and nonhuman primate models provided platforms to investigate this compound's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
- Chemical synthesis and modification: The ability to synthesize this compound and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

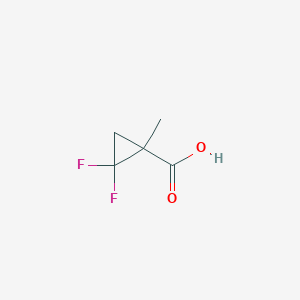
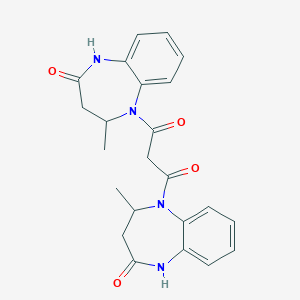
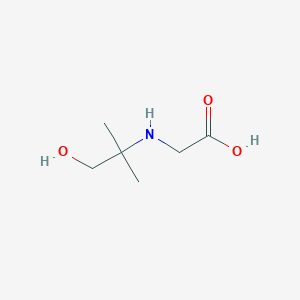
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
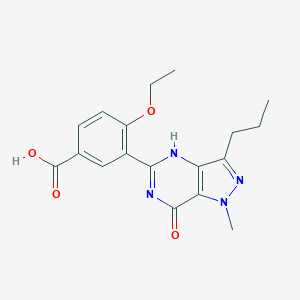
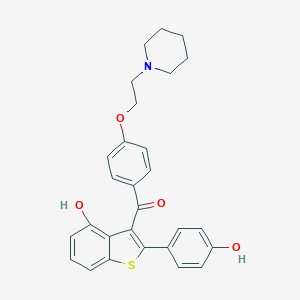

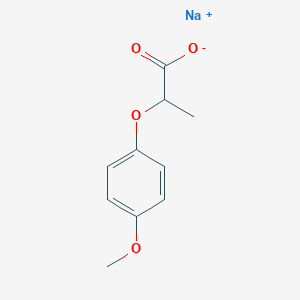
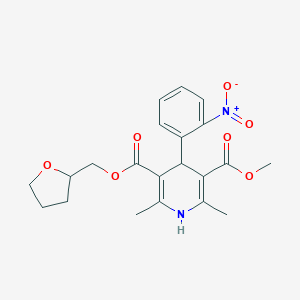
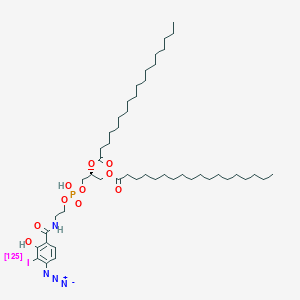
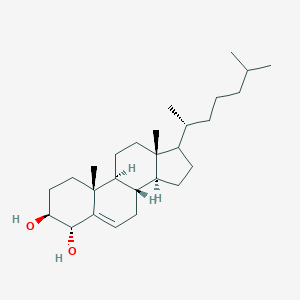
![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)
